Cas no 98454-39-8 (trans-4-(Benzyloxy)cyclohexanamine)
trans-4-(Benzyloxy)cyclohexanamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 4-(phenylmethoxy)-, trans-
- trans-4-(Benzyloxy)cyclohexanamine
- 4-phenylmethoxycyclohexan-1-amine
- Cyclohexanamine,4-(phenylmethoxy)-,trans
- trans-O-benzyl-4-aminocyclohexanol
- AMY21458
- starbld0018208
- AKOS012103695
- AS-44218
- CS-0312347
- SB77993
- A934253
- 4-(Benzyloxy)cyclohexan-1-amine
- Cyclohexanamine, 4-(phenylmethoxy)-, cis-
- MFCD14584854
- SCHEMBL1241683
- AB8242
- 160357-83-5
- MFCD14584855
- 4-(benzyloxy)cyclohexanamine
- Trans-4-(phenylMethoxy)cyclohexanaMine
- 98454-39-8
- AB8243
- cis-4-(Benzyloxy)cyclohexanamine
- 98454-38-7
- MFCD14582896
- AKOS023761728
- SCHEMBL1241681
- SB77681
- DTXSID50540789
- AS-44883
- A10151
-
- MDL: MFCD14584855
- Inchi: 1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
- InChI Key: QEJZOTXVZFPSPN-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CCC(CC1)N
Computed Properties
- Exact Mass: 205.14700
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25000
- LogP: 3.17340
trans-4-(Benzyloxy)cyclohexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B287800-250mg |
trans-4-(Benzyloxy)cyclohexanamine |
98454-39-8 | 250mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B287800-1g |
trans-4-(Benzyloxy)cyclohexanamine |
98454-39-8 | 1g |
$ 758.00 | 2023-04-18 | ||
| TRC | B287800-2.5g |
trans-4-(Benzyloxy)cyclohexanamine |
98454-39-8 | 2.5g |
$ 1568.00 | 2023-04-18 | ||
| TRC | B287800-5g |
trans-4-(Benzyloxy)cyclohexanamine |
98454-39-8 | 5g |
$ 2291.00 | 2023-04-18 | ||
| abcr | AB446466-250 mg |
trans-4-(Benzyloxy)cyclohexanamine |
98454-39-8 | 250mg |
€327.50 | 2023-04-22 | ||
| abcr | AB446466-1 g |
trans-4-(Benzyloxy)cyclohexanamine |
98454-39-8 | 1g |
€724.00 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1262718-100mg |
Cyclohexanamine, 4-(phenylmethoxy)-, trans- |
98454-39-8 | 98% | 100mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1262718-250mg |
Cyclohexanamine, 4-(phenylmethoxy)-, trans- |
98454-39-8 | 98% | 250mg |
$105 | 2024-06-07 | |
| Aaron | AR00690Z-5g |
Cyclohexanamine, 4-(phenylmethoxy)-, trans- |
98454-39-8 | 98% | 5g |
$544.00 | 2025-01-23 | |
| A2B Chem LLC | AC90535-100mg |
Trans-4-(benzyloxy)cyclohexanamine |
98454-39-8 | 98% | 100mg |
$33.00 | 2024-07-18 |
trans-4-(Benzyloxy)cyclohexanamine Suppliers
trans-4-(Benzyloxy)cyclohexanamine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on trans-4-(Benzyloxy)cyclohexanamine
Professional Introduction to trans-4-(Benzyloxy)cyclohexanamine (CAS No. 98454-39-8)
trans-4-(Benzyloxy)cyclohexanamine, identified by the chemical abstracts service number CAS No. 98454-39-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyclohexane ring substituted with a benzyloxy group and an amine functionality, has garnered attention due to its versatile structural properties and potential applications in drug development.
The molecular structure of trans-4-(Benzyloxy)cyclohexanamine consists of a rigid cyclohexane backbone, which provides stability and specific spatial orientation for functional groups. The presence of the benzyloxy group at the 4-position enhances the compound's solubility in organic solvents while maintaining its ability to interact with biological targets. The amine moiety at the other end of the molecule serves as a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in the development of novel pharmacophores that can modulate biological pathways effectively. The unique combination of structural features in trans-4-(Benzyloxy)cyclohexanamine positions it as a promising candidate for designing small-molecule inhibitors or agonists. For instance, studies have shown that derivatives of this compound can exhibit inhibitory activity against certain enzymes involved in inflammatory responses and metabolic disorders.
One of the most compelling aspects of trans-4-(Benzyloxy)cyclohexanamine is its potential in medicinal chemistry due to its ability to undergo various chemical transformations. Researchers have explored its use in synthesizing complex molecules through nucleophilic substitution reactions, where the amine group can react with electrophiles to form new bonds. Additionally, the benzyloxy group can be selectively modified through hydrolysis or reduction reactions, providing further flexibility in designing derivatives with tailored properties.
The pharmacological profile of trans-4-(Benzyloxy)cyclohexanamine has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potential as a lead compound for treating conditions such as pain syndromes and neurodegenerative diseases. The cyclohexane ring's conformational flexibility allows the molecule to interact with biological targets in multiple ways, enhancing its binding affinity and efficacy. Furthermore, the benzyloxy group contributes to hydrophobic interactions, which are crucial for membrane permeability and drug delivery.
The synthesis of trans-4-(Benzyloxy)cyclohexanamine involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods include nucleophilic aromatic substitution followed by reduction steps to introduce the amine functionality. However, recent advancements in catalytic processes have enabled more efficient and sustainable synthetic routes. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the benzyloxy-substituted cyclohexane core with high regioselectivity and yield.
The industrial applicability of trans-4-(Benzyloxy)cyclohexanamine extends beyond academic research into commercial drug development. Pharmaceutical companies are increasingly seeking novel intermediates that can streamline synthetic pathways and reduce production costs. The structural features of this compound make it an attractive candidate for scalable manufacturing processes, ensuring its viability in large-scale applications.
In conclusion, trans-4-(Benzyloxy)cyclohexanamine (CAS No. 98454-39-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its unique combination of functional groups allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an essential role in future medicinal chemistry innovations.
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